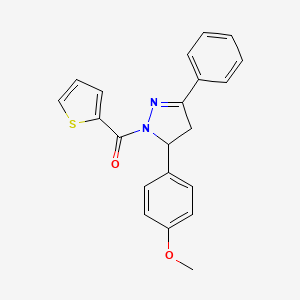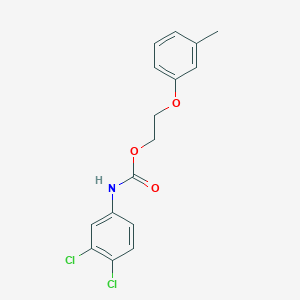![molecular formula C18H22O3 B5153361 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene, also known as EMD-57033, is a small molecule inhibitor that is used in scientific research for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs play a critical role in cell signaling pathways, and their dysregulation has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. EMD-57033 has shown promise as a potential therapeutic agent for these diseases, but more research is needed to fully understand its mechanism of action and potential benefits.
Mécanisme D'action
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene works by binding to the catalytic site of PTPs, inhibiting their activity. This inhibition leads to changes in cell signaling pathways and downstream effects on cellular processes, including cell proliferation, differentiation, and apoptosis. The exact mechanism of action of this compound is still being studied, but it is thought to involve both direct and indirect effects on PTP activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. In vivo studies have shown that it can reduce tumor growth and metastasis in several cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has several advantages for use in lab experiments. Its specificity for PTPs makes it a valuable tool for studying the role of these enzymes in disease. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, there are also some limitations to its use. Its complex synthesis process and high cost make it difficult to obtain in large quantities. Additionally, its specificity for PTPs may limit its applicability to certain disease models.
Orientations Futures
There are several future directions for research on 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene. One area of focus is on understanding its mechanism of action in more detail, including its effects on downstream signaling pathways. Another area of research is on developing more potent and selective PTP inhibitors that can be used as therapeutic agents for disease. Finally, there is a need for more studies on the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Méthodes De Synthèse
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 3-(4-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with 3-methylphenol to form the final product, this compound. The synthesis process is relatively complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has been used extensively in scientific research to study the role of PTPs in cell signaling pathways and disease. It has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2. This inhibition has been shown to have therapeutic potential in several disease models, including cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
1-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-16-8-10-17(11-9-16)20-12-5-13-21-18-7-4-6-15(2)14-18/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBLAHCTAUPCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)
